

#### Inflexuside A spectroscopic data (NMR, MS, IR)

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### Inflexuside A: A Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Inflexuside A is a naturally occurring abietane diterpenoid glycoside isolated from the aerial parts of Isodon inflexus. Its structure has been determined as 1,11,13-trihydroxyabieta-8-en-7-one-1-O- $\beta$ -D-glucopyranoside. This technical guide provides a summary of the spectroscopic data and general experimental protocols relevant to the structural elucidation of Inflexuside A. Due to the limited public availability of the primary research data, this guide presents a generalized framework for the spectroscopic analysis of such compounds, supplemented with known structural information for Inflexuside A.

#### **Spectroscopic Data Summary**

While the specific, quantitative spectroscopic data from the primary literature remains elusive, the following tables are structured to present the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **Inflexuside A** based on its known chemical structure. These tables serve as a template for organizing experimental results for this or similar natural products.

#### Table 1: <sup>1</sup>H NMR Spectroscopic Data (Expected)



| Position          | δН (ррт) | Multiplicity | J (Hz) |
|-------------------|----------|--------------|--------|
| Aglycone Moiety   |          |              |        |
|                   |          |              |        |
| Glycosidic Moiety |          |              |        |
| 1'                | ~4.5-5.5 | d            | ~7-8   |
|                   |          |              |        |

Note: The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 2: 13C NMR Spectroscopic Data (Expected)

| Position          | δC (ppm) |
|-------------------|----------|
| Aglycone Moiety   |          |
| C=O               | ~190-200 |
|                   |          |
| Glycosidic Moiety |          |
| C-1'              | ~100-105 |
|                   |          |

Note: The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

# **Table 3: Mass Spectrometry and Infrared Spectroscopy Data**



| Technique                 | Data  |
|---------------------------|---|
| HRESIMS                   | m/z [M+Na]+ (Expected around 521.26)  |
| IR (KBr) ν <sub>max</sub> | ~3400 cm <sup>-1</sup> (O-H stretching), ~1680 cm <sup>-1</sup> (C=O stretching), ~1070 cm <sup>-1</sup> (C-O stretching) |

Note: HRESIMS stands for High-Resolution Electrospray Ionization Mass Spectrometry. IR data represents expected absorption bands for the functional groups present in **Inflexuside A**.

#### **Experimental Protocols**

The following are detailed, generalized methodologies for the key experiments typically cited in the isolation and structural elucidation of novel natural products like **Inflexuside A**.

#### **Isolation of Inflexuside A**

The dried and powdered aerial parts of Isodon inflexus are typically extracted with a solvent such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often involves:

- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to yield fractions with differing chemical profiles.
- Column Chromatography: The bioactive fraction (e.g., the ethyl acetate or n-butanol fraction) is separated using column chromatography over silica gel or other stationary phases, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

#### **Spectroscopic Analysis**

 Sample Preparation: A few milligrams of the purified Inflexuside A are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d<sub>6</sub>, or C₅D₅N).

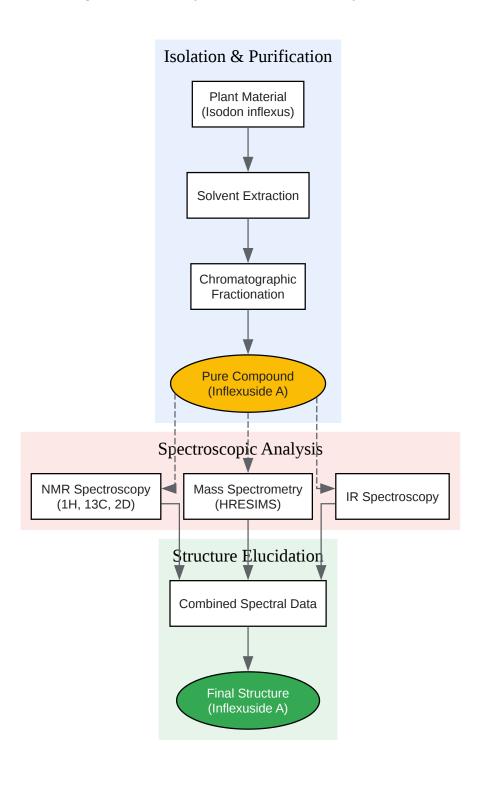


- Instrumentation: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- Data Acquisition:
  - ¹H NMR: Standard acquisition parameters are used to obtain the proton spectrum.
  - <sup>13</sup>C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all carbon atoms.
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.
- Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
- Data Acquisition: Spectra are acquired in positive or negative ion mode to determine the accurate mass of the molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-), which allows for the determination of the molecular formula.
- Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: An FT-IR (Fourier-transform infrared) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup> to identify the characteristic absorption bands of the functional groups present in the molecule.



#### **Visualizations**

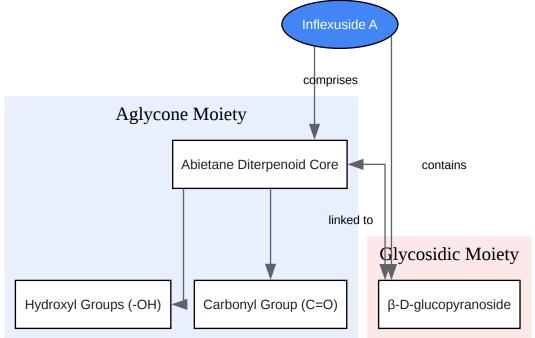
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the logical relationship of the structural components of **Inflexuside A**.



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Fig. 1: General workflow for the isolation and spectroscopic analysis of a natural product.



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Fig. 2: Logical relationship of the structural components of **Inflexuside A**.

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